[2,2'-Biquinolin]-4-amine, N-(4-methylphenyl)-
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Overview
Description
N-(p-Tolyl)-[2,2’-biquinolin]-4-amine is an organic compound that features a biquinoline core substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolyl)-[2,2’-biquinolin]-4-amine typically involves the coupling of a biquinoline derivative with a p-tolylamine. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and boronic acid derivatives . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of N-(p-Tolyl)-[2,2’-biquinolin]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(p-Tolyl)-[2,2’-biquinolin]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the biquinoline core, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized biquinolines.
Scientific Research Applications
N-(p-Tolyl)-[2,2’-biquinolin]-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which N-(p-Tolyl)-[2,2’-biquinolin]-4-amine exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its biquinoline core and p-tolyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(m-Tolyl)-[2,2’-biquinolin]-4-amine
- N-(o-Tolyl)-[2,2’-biquinolin]-4-amine
- N-(p-Tolyl)-[2,2’-bipyridin]-4-amine
Uniqueness
N-(p-Tolyl)-[2,2’-biquinolin]-4-amine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of the p-tolyl group at the para position can enhance its stability and alter its interaction with other molecules compared to its ortho and meta counterparts .
Properties
CAS No. |
57115-21-6 |
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Molecular Formula |
C25H19N3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C25H19N3/c1-17-10-13-19(14-11-17)26-24-16-25(28-22-9-5-3-7-20(22)24)23-15-12-18-6-2-4-8-21(18)27-23/h2-16H,1H3,(H,26,28) |
InChI Key |
JRKCROUDXFSFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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